N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

EPAC inhibitor cAMP signaling GEF assay

Select HJC0726 for your EPAC research to ensure experimental consistency and reliable target engagement. This potent dual inhibitor (EPAC2 IC50: 1.0 µM; EPAC1 IC50: 2.4 µM) operates via a well-defined competitive mechanism, confirmed by a 3.3-fold right-shift in cAMP AC50, while showing no PKA activation at 25 µM. Its 5-fold higher potency over alternatives like ESI-09 makes it the superior choice for dissecting EPAC-specific phenotypes in insulin secretion, tumor migration, and live-cell FRET assays. Avoid the risk of generic substitution; secure a characterized tool compound with traceable activity data.

Molecular Formula C16H19Cl2N5O
Molecular Weight 368.3 g/mol
Cat. No. B10987599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Molecular FormulaC16H19Cl2N5O
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)CN3C=NN=N3
InChIInChI=1S/C16H19Cl2N5O/c17-12-4-5-14(13(18)8-12)20-15(24)9-16(6-2-1-3-7-16)10-23-11-19-21-22-23/h4-5,8,11H,1-3,6-7,9-10H2,(H,20,24)
InChIKeyIWHRYSNLXXPFJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide (HJC0726): A Potent Dual EPAC1/EPAC2 Inhibitor for cAMP Signaling Research


N-(2,4-Dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide (HJC0726) is a synthetic tetrazole-containing acetamide that functions as a potent, dual inhibitor of Exchange Proteins directly Activated by cAMP (EPAC). It inhibits EPAC2 GEF activity with an IC50 of 1.0 µM and EPAC1 GEF activity with an IC50 of 2.4 µM in the presence of 20 µM cAMP [1]. The compound does not alter cAMP-induced PKA holoenzyme activation at 25 µM, demonstrating its selectivity [2].

Why HJC0726 Cannot Be Replaced by Generic EPAC Inhibitors in Research Procurement


EPAC inhibitors exhibit distinct subtype selectivity, potency, and mechanism profiles. For example, ESI-09 (3-chlorophenyl) is 5-fold less potent than HJC0726 (3,5-dichlorophenyl) against both EPAC isoforms [1]. Selective EPAC2 inhibitors like HJC0350 lack EPAC1 activity, while HJC0726 provides dual inhibition [2]. Therefore, generic substitution risks experimental inconsistency and misinterpretation of EPAC-dependent phenotypes.

Quantitative Differentiation Evidence for HJC0726 Against Closest EPAC Inhibitor Analogs


Direct Head-to-Head: HJC0726 vs ESI-09 in EPAC1 and EPAC2 GEF Activity Assays

In a direct comparison using a BODIPY-GDP GEF assay, HJC0726 demonstrated 4.4-fold greater potency against EPAC2 and 4.5-fold greater potency against EPAC1 compared to ESI-09. HJC0726 inhibited EPAC2 GEF activity with an IC50 of 1.0 µM, while ESI-09 showed an IC50 of 4.4 µM [1]. Against EPAC1, HJC0726 yielded an IC50 of 2.4 µM versus 10.8 µM for ESI-09 [1].

EPAC inhibitor cAMP signaling GEF assay

PKA Selectivity: HJC0726 Does Not Activate PKA Holoenzymes at 25 µM

HJC0726 at 25 µM did not alter cAMP-induced activation of either type I or type II PKA holoenzymes [1]. In contrast, non-selective cAMP analogs activate both EPAC and PKA pathways, confounding phenotypic interpretation.

PKA selectivity cAMP

Dual EPAC1/EPAC2 Inhibition Versus Selective EPAC2-Only Tools (e.g., HJC0350)

Unlike HJC0350, which selectively inhibits EPAC2 with an IC50 of 0.3 µM and exhibits no EPAC1 inhibition [1], HJC0726 inhibits both EPAC1 (IC50 2.4 µM) and EPAC2 (IC50 1.0 µM) [2]. This dual profile is critical for experimental contexts where both EPAC isoforms contribute to the phenotype.

dual inhibitor EPAC1 EPAC2

Competitive Mechanism of Action: HJC0726 Right-Shifts cAMP Dose‑Response Curve

HJC0726 acts as a reversible competitive inhibitor of cAMP for EPAC2. In the presence of 1 µM HJC0726, the AC50 for cAMP increased from 6.8 µM to 22.2 µM without affecting maximal GEF activity [1]. This defined mechanism provides a precise pharmacological tool for cAMP competition studies.

competitive inhibitor cAMP AC50

Best Application Scenarios for HJC0726 Based on Verified Differentiated Evidence


Differentiating PKA vs EPAC Signaling in Cell Proliferation and Survival Assays

Because HJC0726 does not activate PKA holoenzymes at concentrations up to 25 µM [1], it can be used to isolate EPAC-specific effects on cell proliferation, apoptosis, and survival pathways without the confounding influence of PKA activation commonly seen with cAMP analogs.

EPAC2-Dependent Insulin Secretion Potentiation Studies in Pancreatic β‑Cell Models

With an EPAC2 IC50 of 1.0 µM [1], HJC0726 is suitable for investigating the role of EPAC2 in glucose-stimulated insulin secretion and for validating EPAC2 as a therapeutic target in type 2 diabetes research.

Pharmacological Validation of Dual EPAC1/EPAC2 Inhibition in Cancer Cell Migration and Invasion Models

HJC0726's dual inhibition of EPAC1 (IC50 2.4 µM) and EPAC2 (IC50 1.0 µM) [1] makes it a preferred tool for dissecting the combined contributions of both EPAC isoforms to tumor cell migration, invasion, and metastasis, where both proteins are implicated.

Competitive Binding Studies in cAMP-Sensitive FRET Sensor Calibration

The well-defined competitive mechanism of HJC0726, which induces a 3.3-fold right-shift in cAMP AC50 [1], provides a reliable positive control for calibrating FRET-based EPAC activity sensors and for confirming target engagement in live-cell imaging experiments.

Quote Request

Request a Quote for N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.